molecular formula C11H14O3 B8345133 2-Propyl-5-hydroxybenzoic acid methyl ester

2-Propyl-5-hydroxybenzoic acid methyl ester

Cat. No.: B8345133
M. Wt: 194.23 g/mol
InChI Key: UORNZLAJCQFFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-5-hydroxybenzoic acid methyl ester is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 5-hydroxy-2-propylbenzoate

InChI

InChI=1S/C11H14O3/c1-3-4-8-5-6-9(12)7-10(8)11(13)14-2/h5-7,12H,3-4H2,1-2H3

InChI Key

UORNZLAJCQFFFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of 5-Methoxy-2-propyl-benzoic acid methyl ester (350 mg, 1.68 mmol) in DCM (18 mL) is added boron tribromide (840 μL, 8.40 mmol, 1.0 M in DCM) dropwise. The reaction mixture is warmed to room temperature overnight. The reaction mixture is quenched by the dropwise addition of MeOH and is stirred at room temperature for 30 min. The reaction is concentrated and the residue is partitioned between EtOAc and water. The aqueous layer is extracted with EtOAc and the combined organic layers are washed with brine, dried (MgSO4), filtered, concentrated, and chromatographed (0% to 20% EtOAc/Hex) to yield the title compound (274 mg, 84%) 1H NMR (400 MHz, CDCl3) δ 7.34 (d, 1H, J=2.6 Hz), 7.11 (d, 1H, J=8.4 Hz), 6.92 (dd, 1H, J=8.4, 3.1 Hz), 6.92 (dd, 1H, J=8.4, 3.1 Hz), 3.88 (s, 3H), 2.87-2.81 (m, 2H), 1.63-1.52 (m, 2H), 0.94 (t, 3H, J=7.3 Hz).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.